4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde
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Overview
Description
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C₁₃H₈FNO₃S and a molecular weight of 277.28 g/mol. It is a specialty product used primarily in proteomics research. The compound features a fluorophenyl group, a sulfanyl linkage, and a nitrobenzenecarbaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde typically involves the following steps:
Nitration: The starting material, 4-fluorothiophenol, undergoes nitration to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 4-[(4-Fluorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde.
Oxidation: 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid.
Substitution: 4-[(4-Methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde.
Scientific Research Applications
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl linkage and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)thio]-3-nitrobenzaldehyde.
- 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid.
- 4-[(4-Methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde .
Uniqueness
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a formyl group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNPZDYTKFNLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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